4-Ethylbenzohydrazide
Overview
Description
4-Ethylbenzohydrazide is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzohydrazide, where an ethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylbenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: 4-Ethylbenzoic acid.
Reduction: 4-Ethylaniline.
Substitution: Various substituted benzohydrazides depending on the reagents used.
Scientific Research Applications
4-Ethylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethylbenzohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved may include the inhibition of enzyme-substrate complexes and the disruption of metabolic processes.
Comparison with Similar Compounds
- 4-Methylbenzohydrazide
- 4-Chlorobenzohydrazide
- 4-Nitrobenzohydrazide
Comparison: 4-Ethylbenzohydrazide is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other benzohydrazide derivatives. For example, the ethyl group can affect the compound’s solubility, stability, and ability to form complexes with metals.
Properties
IUPAC Name |
4-ethylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNMGZKCDVJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310867 | |
Record name | 4-ethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64328-55-8 | |
Record name | 64328-55-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethylbenzoic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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